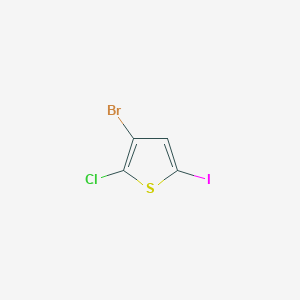

3-Bromo-2-chloro-5-iodothiophene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-2-chloro-5-iodothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrClIS/c5-2-1-3(7)8-4(2)6/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSAUCDYXCNBSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrClIS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Characterization of 3-Bromo-2-chloro-5-iodothiophene: A Multi-Modal Spectroscopic Approach

Content Type: Technical Reference Guide & Validation Protocol Subject: Spectroscopic Characterization of 3-Bromo-2-chloro-5-iodothiophene Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists

Executive Summary & Structural Context

This compound (Formula: C

This guide provides the critical spectroscopic fingerprints required to validate this specific isomer, distinguishing it from potential regioisomers (e.g., 3-bromo-5-chloro-2-iodothiophene) generated during synthesis.

Synthesis & Functionalization Workflow

To understand the spectroscopic data, one must understand the origin of the molecule. The synthesis typically proceeds via sequential halogenation, exploiting the directing effects of the thiophene ring.[1]

Experimental Workflow Diagram

The following logic flow illustrates the synthesis and the critical decision points for analysis.

Figure 1: Sequential halogenation strategy targeting the C2, C3, and C5 positions.

Mass Spectrometry (MS) Profile

The mass spectrum is the primary confirmation tool due to the unique isotopic abundance patterns of Chlorine (

Predicted Isotopic Cluster (Molecular Ion)

The presence of one Cl, one Br, and one I atom creates a distinct "tetrad" pattern in the molecular ion cluster.

| Ion Species | m/z (Nominal) | Composition | Relative Intensity (Approx) | Diagnostic Note |

| M | 322 | 76% | Base peak (usually) | |

| M+2 | 324 | 100% | Highest intensity due to combined probability | |

| M+4 | 326 | 24% | Characteristic "tail" of the cluster | |

| M-I | 195/197 | Fragment Loss of Iodine | High | Fragmentation check |

Analyst Note: The transition from

Nuclear Magnetic Resonance (NMR) Data

NMR is the definitive method for structural validation. The key challenge is distinguishing the target from isomers where the proton might reside at C2 or C5.

H NMR (Proton)

The molecule contains only one aromatic proton at position 4.

-

Chemical Shift:

6.90 – 7.15 ppm (Singlet). -

Multiplicity: Singlet (s). Note: Satellite peaks may be visible due to

C satellites or long-range coupling if high-sensitivity parameters are used. -

Validation Logic:

-

If the proton were at C2 (adjacent to S), the shift would be typically downfield (

> 7.2 ppm). -

If the proton were at C5 (adjacent to S), the shift would also be downfield.

-

The C4 position is flanked by Br and I, leading to a specific shielding/deshielding balance.

-

C NMR (Carbon)

The carbon spectrum is highly diagnostic due to the Heavy Atom Effect of Iodine.

| Carbon Position | Type | Predicted Shift ( | Signal Characteristics |

| C2 | C–Cl | 125.0 – 130.0 | Quaternary. Deshielded by Cl. |

| C3 | C–Br | 110.0 – 115.0 | Quaternary. |

| C4 | C–H | 130.0 – 135.0 | High Intensity (NOE enhanced). |

| C5 | C–I | 70.0 – 85.0 | Distinctive Upfield Shift. |

Critical Mechanism (Heavy Atom Effect): The Iodine atom at C5 causes a significant upfield shift (shielding) of the attached carbon, often pushing it below 80 ppm. This is contrary to the inductive effect expected of electronegative atoms. If you do not see a quaternary carbon in the 70–90 ppm range, you do not have the iodinated product.

Infrared (IR) Spectroscopy

While less specific than NMR, IR confirms functional groups.

-

C–H Stretch (Aromatic): 3080 – 3100 cm

(Weak). -

Ring Skeletal Vibrations: 1400 – 1500 cm

. -

C–Cl Stretch: 700 – 750 cm

. -

C–Br Stretch: 600 – 700 cm

. -

C–I Stretch: ~500 cm

(Often outside standard IR window, requires Far-IR).

Experimental Validation Protocol

To ensure the synthesized compound is the correct regioisomer, follow this self-validating protocol.

Logic Tree for Isomer Differentiation

Figure 2: Decision matrix for confirming the this compound structure.

Step-by-Step Characterization Procedure

-

Sample Prep: Dissolve ~10 mg in CDCl

. Ensure the solvent is acid-free to prevent de-iodination. -

Acquisition:

-

Run standard

H (16 scans). -

Run

C{1H} (1024+ scans) with a relaxation delay (

-

-

Data Processing:

-

Reference CDCl

triplet to 77.16 ppm.[3] -

Look for the "missing" carbon signal upfield (70-85 ppm).

-

-

HMBC (Optional but Recommended):

-

If ambiguity remains, run Heteronuclear Multiple Bond Correlation (HMBC).

-

The single proton at C4 should show correlations to C3 (C-Br) and C5 (C-I), but weak or no correlation to C2 (C-Cl) depending on the coupling constant (

is strong,

-

References

-

Gronowitz, S. (1963). Advances in Heterocyclic Chemistry, Vol. 1. Academic Press.[4] (Foundational text on Thiophene halogenation patterns).

-

Chemistry Steps. (2025). Isotopes in Mass Spectrometry. Link

-

BenchChem. (n.d.). Synthetic Methodologies for Polyhalogenated Thiophene Architectures. Link

- Kaupp, M., et al. (2004). Relativistic Effects on NMR Chemical Shifts. Chemical Reviews.

-

PubChem. (n.d.). Compound Summary: this compound.[1][5] Link

Sources

- 1. 3-Bromo-5-chloro-2-iodothiophene | 2567495-54-7 | Benchchem [benchchem.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. EP0002304B1 - Method of preparing a 3-iodothiophene - Google Patents [patents.google.com]

- 5. PubChemLite - this compound (C4HBrClIS) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to Substituted Halothiophenes: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted halothiophenes are a pivotal class of heterocyclic compounds, serving as versatile building blocks in the development of advanced functional materials and novel therapeutic agents. Their unique electronic and structural properties, which can be finely tuned through halogenation and subsequent functionalization, make them indispensable in fields ranging from organic electronics to medicinal chemistry. This guide provides a comprehensive technical overview of substituted halothiophenes, beginning with fundamental principles and progressing to advanced synthetic strategies, in-depth analysis of their reactivity, and a survey of their critical applications. Detailed experimental protocols, mechanistic insights, and comparative data are presented to equip researchers with the practical knowledge required to effectively utilize these important chemical entities.

Introduction to Halothiophenes

Thiophene, an aromatic five-membered heterocycle containing a sulfur atom, is a foundational structure in a vast array of organic compounds. The introduction of one or more halogen atoms onto the thiophene ring dramatically alters its chemical reactivity and physical properties, opening up a wide array of synthetic possibilities.

1.1. Fundamental Structure and Nomenclature of Thiophene

The thiophene ring is numbered starting from the sulfur atom as position 1. The two carbons adjacent to the sulfur are designated as α-positions (2 and 5), while the two carbons further away are the β-positions (3 and 4). This distinction is crucial as the reactivity of these positions differs significantly.

1.2. Properties and Significance of Halogen Substitution

Halogen atoms (F, Cl, Br, I) are highly electronegative and introduce a significant inductive effect, influencing the electron density distribution within the thiophene ring. More importantly, they serve as versatile synthetic handles for the introduction of other functional groups, primarily through metal-catalyzed cross-coupling reactions. The C-X (X = halogen) bond strength and reactivity vary down the group (C-I < C-Br < C-Cl), providing a basis for selective functionalization.

1.3. Overview of Applications

The unique optical and electronic properties of thiophene-based materials have led to their widespread use in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1][2] In medicinal chemistry, the thiophene nucleus is considered a "privileged scaffold" and is present in numerous FDA-approved drugs.[3][4] Halogenation plays a key role in both areas, enabling the synthesis of complex molecular architectures and influencing biological activity through effects like halogen bonding.[5][6]

Synthetic Strategies for Substituted Halothiophenes

The preparation of substituted halothiophenes can be broadly categorized into two main approaches: the direct halogenation of a pre-existing thiophene ring and the introduction of substituents onto a halothiophene core.

2.1. Direct Halogenation of Thiophenes

Electrophilic aromatic substitution is a common method for introducing halogens onto the thiophene ring. The regioselectivity of this reaction is highly dependent on the nature of the halogenating agent and the presence of existing substituents on the thiophene ring.

-

2.1.1. Electrophilic Halogenation: Reagents and Regioselectivity Thiophene is significantly more reactive than benzene towards electrophilic substitution, with a preference for the 2- and 5-positions.[7] Common halogenating agents include:

-

Chlorination: Sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS) are often used for the chlorination of thiophenes.[1] Benzeneseleninyl chloride in the presence of an aluminum halide has been reported as a highly regioselective chlorinating agent.[8][9]

-

Bromination: N-bromosuccinimide (NBS) is a widely used and convenient reagent for the selective bromination of thiophenes.[1] Molecular bromine can also be used, often in a solvent like acetic acid.

-

Iodination: N-iodosuccinimide (NIS) is a common reagent for the iodination of thiophenes.[1]

-

-

2.1.2. Protocol: Selective Bromination of 2-Substituted Thiophenes This protocol describes the selective bromination of a 2-substituted thiophene at the 5-position using NBS.

Materials:

-

2-Substituted thiophene (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

N,N-Dimethylformamide (DMF)

-

Stir bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Dissolve the 2-substituted thiophene in DMF in a round-bottom flask equipped with a stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add NBS portion-wise to the stirred solution over 15 minutes.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography.

-

2.2. Halogenation via Lithiation and Halogenating Agents

For the synthesis of specific regioisomers that are not accessible through direct electrophilic halogenation, a two-step process involving lithiation followed by quenching with a halogen source is often employed. This method provides excellent regiocontrol.

-

2.2.1. Mechanism and Control of Regiochemistry Strong bases, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), can deprotonate the thiophene ring at specific positions, forming a thienyllithium intermediate. The position of lithiation is directed by existing substituents or can be controlled by temperature. Quenching this organolithium species with an electrophilic halogen source (e.g., I₂, Br₂, C₂Cl₆) introduces the halogen at the desired position.

-

2.2.2. Protocol: Synthesis of 3-Bromothiophene This protocol outlines a classic synthesis of 3-bromothiophene from 2,3,5-tribromothiophene.

Materials:

-

2,3,5-Tribromothiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous diethyl ether or THF

-

Stir bar

-

Round-bottom flask under an inert atmosphere (N₂ or Ar)

-

Dry ice/acetone bath

Procedure:

-

Dissolve 2,3,5-tribromothiophene in anhydrous diethyl ether in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add one equivalent of n-BuLi dropwise via syringe, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 30 minutes.

-

Slowly quench the reaction by adding water.

-

Allow the mixture to warm to room temperature.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting 3-bromothiophene by distillation.

-

2.3. Introduction of Substituents onto Halothiophene Scaffolds

Halothiophenes are excellent substrates for a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

-

2.3.1. Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples a halothiophene with an organoboron reagent (boronic acid or ester). It is one of the most widely used methods due to the stability and low toxicity of the boron reagents.[10][11]

-

Stille Coupling: This reaction involves the palladium-catalyzed coupling of a halothiophene with an organotin compound. It is highly versatile but is often avoided due to the toxicity of the tin reagents.[1]

-

Kumada Coupling: This coupling reaction utilizes a Grignard reagent and a nickel or palladium catalyst. It is one of the earliest cross-coupling methods developed.[12][13]

-

Negishi Coupling: This reaction employs an organozinc reagent and a palladium or nickel catalyst.[14]

-

-

2.3.2. Protocol: Suzuki Coupling of a Bromothiophene with an Arylboronic Acid [15]

Materials:

-

Bromothiophene derivative (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0 equiv)

-

Solvent (e.g., toluene, dioxane, DMF)

-

Water

-

Stir bar

-

Reaction vessel suitable for heating under an inert atmosphere

Procedure:

-

To a reaction vessel, add the bromothiophene, arylboronic acid, palladium catalyst, and base.

-

Purge the vessel with an inert gas (N₂ or Ar).

-

Add the degassed solvent and water (if using a biphasic system).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Caption: General experimental workflow for a Suzuki cross-coupling reaction.

-

Reactivity and Functionalization of Substituted Halothiophenes

Beyond their utility in cross-coupling reactions, halothiophenes exhibit other important reactivity patterns.

3.1. Halogen Dance Rearrangements

The halogen dance is a base-catalyzed intramolecular migration of a halogen atom on an aromatic ring.[16] This reaction can be a powerful tool for the synthesis of uniquely substituted thiophenes that are otherwise difficult to access.[17] The reaction is typically initiated by deprotonation with a strong base, such as LDA, to form a thienyllithium species, which then undergoes a series of intermolecular halogen-metal exchanges to reach a thermodynamic equilibrium.[16]

Caption: General mechanism of the base-catalyzed halogen dance reaction.

3.2. Metal-Halogen Exchange Reactions

Treatment of halothiophenes with organolithium reagents (typically n-BuLi or t-BuLi) can result in a metal-halogen exchange, where the halogen atom is replaced by a lithium atom. This is a facile method for generating thienyllithium reagents, which can then be reacted with a wide range of electrophiles. The rate of exchange is generally I > Br > Cl.

Characterization Techniques

The structural elucidation of substituted halothiophenes relies on a combination of standard spectroscopic and analytical techniques.

-

4.1. Spectroscopic Methods (NMR, IR, UV-Vis)

-

¹H NMR Spectroscopy: The chemical shifts and coupling constants of the thiophene ring protons are highly diagnostic. Protons at the α-positions typically resonate at a lower field than those at the β-positions. The J-coupling constants between adjacent protons (J₂₃, J₃₄) are typically larger than the long-range couplings (e.g., J₂₄, J₂₅).

-

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the thiophene ring are also characteristic and are influenced by the nature and position of the substituents.

-

IR Spectroscopy: Characteristic C-H, C=C, and C-S stretching and bending vibrations of the thiophene ring can be observed.

-

UV-Vis Spectroscopy: Thiophene derivatives often exhibit characteristic absorption bands in the UV region, which are influenced by the extent of conjugation.

-

-

4.2. Mass Spectrometry Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of substituted halothiophenes. The isotopic pattern of chlorine and bromine can be particularly useful for identifying the presence and number of these halogens in a molecule.

-

4.3. X-ray Crystallography Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. This technique is particularly valuable for studying non-covalent interactions like halogen bonding.[18]

Applications in Organic Electronics

Halothiophenes are fundamental building blocks for π-conjugated polymers and small molecules used in organic electronic devices.[2][19]

5.1. Halothiophenes as Building Blocks for Conjugated Polymers

Polythiophenes, particularly poly(3-alkylthiophene)s (P3ATs), are among the most studied classes of conducting polymers.[2] Halothiophenes serve as key monomers in the synthesis of these polymers, typically through polymerization reactions like Stille or Suzuki coupling.[20] The halogen atoms act as reactive sites for chain growth.

5.2. Application in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs)

The electronic properties of thiophene-based materials, such as their charge carrier mobility and light absorption characteristics, can be tuned by modifying their chemical structure.[21][22] Halogen substitution can influence molecular packing and energy levels, which are critical for efficient charge transport and separation in OFETs and OPVs.[19][23] For instance, the incorporation of fluorine atoms can enhance electron affinity.[19]

5.3. Data Summary: Performance of Halothiophene-based Devices

| Polymer/Small Molecule | Device Type | Mobility (cm²/Vs) or PCE (%) | Reference |

| Thieno[3,2-b]thiophene-diketopyrrolopyrrole copolymer | OFET | 1.95 | [24] |

| Thieno[3,2-b]thiophene-diketopyrrolopyrrole copolymer | OPV | 5.4% | [24] |

| PTB7-Th:IEICO-4F with TTZD (Ternary) | OPV | 10.63% | [25] |

| DTTR-TTA | OFET | 0.016 | [21] |

| BDT(DBTOTTH)₂ | OFET | 1.6 x 10⁻³ | [22] |

Applications in Medicinal Chemistry

The thiophene ring is a bioisostere of the benzene ring and is found in a wide range of biologically active compounds and approved drugs.[3][4]

6.1. Halothiophenes as Privileged Scaffolds in Drug Discovery

The thiophene moiety is present in drugs with diverse therapeutic applications, including anti-inflammatory (suprofen), antimicrobial (cefoxitin), and antiplatelet (clopidogrel) agents.[3] Halogenated thiophenes often serve as key intermediates in the synthesis of these complex molecules.

6.2. The Role of Halogen Bonding in Ligand-Receptor Interactions

A halogen bond is a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. This interaction is increasingly recognized as an important factor in drug design, as it can contribute to the binding affinity and selectivity of a ligand for its biological target.[5] The sulfur atom in the thiophene ring can also participate in chalcogen bonding.[18][26]

6.3. Case Studies of Halothiophene-Containing Drugs

-

Clopidogrel: An antiplatelet drug that contains a chlorothiophene moiety. It is a prodrug that is metabolized in the liver to an active thiol metabolite.[27]

-

Tiaprofenic acid: A non-steroidal anti-inflammatory drug (NSAID) that features a benzoyl-substituted thiophene ring.[3]

-

Sertaconazole: An antifungal medication containing a dichlorinated benzothiophene scaffold.[3]

6.4. Data Summary: Biological Activity of Selected Halothiophene Derivatives

| Compound Class | Biological Activity | Key Structural Features | Reference |

| Thiophene-based imines | Antimicrobial | Variously substituted aryl groups | [15] |

| Natural furan/thiophene compounds | Antimicrobial | Furancarboxylic acid with a thiophene moiety | [28] |

| Various thiophene derivatives | Antiviral, anti-inflammatory, cytotoxic | Acetylenic thiophenes | [29] |

Future Outlook and Challenges

The field of substituted halothiophenes continues to evolve, with ongoing research focused on several key areas:

-

7.1. Green Synthesis of Halothiophenes There is a growing emphasis on developing more environmentally friendly methods for the synthesis of halothiophenes, such as using safer reagents and solvents, and copper-mediated halocyclization reactions.[30]

-

7.2. Development of Novel Functionalization Methods The discovery of new catalytic systems and reaction pathways for the functionalization of halothiophenes remains an active area of research. This includes the development of more efficient and selective cross-coupling reactions and the exploration of C-H activation methodologies.

-

7.3. Emerging Applications The unique properties of substituted halothiophenes are being explored in new and exciting applications, including chemical sensors, nonlinear optical materials, and advanced drug delivery systems.[26]

References

Sources

- 1. jcu.edu.au [jcu.edu.au]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. RSC - Page load error [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. RSC - Page load error [pubs.rsc.org]

- 7. Thiophene - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]

- 13. Kumada coupling - Wikipedia [en.wikipedia.org]

- 14. One-Pot Halogen Dance/Negishi Coupling of Dibromothiophenes for Regiocontrolled Synthesis of Multiply Arylated Thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 18. pubs.acs.org [pubs.acs.org]

- 19. nbinno.com [nbinno.com]

- 20. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 21. homepage.ntu.edu.tw [homepage.ntu.edu.tw]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis and characterization of naphthalenediimide-thienothiophene-conjugated polymers for OFET and OPT applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. A simple single-thiophene derivative assists efficient as-cast ternary organic solar cells through Förster resonance energy transfer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. dipot.ulb.ac.be [dipot.ulb.ac.be]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

- 29. encyclopedia.pub [encyclopedia.pub]

- 30. Green Synthesis of Halogenated Thiophenes, Selenophenes and Benzo[b]selenophenes Using Sodium Halides as a Source of Electrophilic Halogens - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application of 3-Bromo-2-chloro-5-iodothiophene in organic electronics

The following is a comprehensive Application Note and Protocol Guide designed for high-level R&D professionals in organic electronics and medicinal chemistry.

Precision Scaffold for Regioselective Synthesis in Organic Electronics

Executive Summary

3-Bromo-2-chloro-5-iodothiophene represents a "tri-orthogonal" halogenated scaffold, offering three distinct chemically reactive sites on a single thiophene core. Unlike symmetrical di-bromo or di-iodo thiophenes, this molecule leverages the significant bond dissociation energy (BDE) differences between C–I, C–Br, and C–Cl bonds to enable highly predictable, sequential cross-coupling reactions.

In the field of Organic Electronics (OE) , this molecule is a critical linchpin for:

-

Regioregular Polymer Synthesis: Creating defect-free conjugated backbones for Organic Photovoltaics (OPV).

-

HOMO/LUMO Tuning: The surviving chlorine substituent (if retained) exerts an electron-withdrawing effect, deepening the HOMO level and improving the open-circuit voltage (

) and oxidative stability of the final material. -

Asymmetric Ligand Synthesis: Constructing complex "Push-Pull" chromophores for Organic Light-Emitting Diodes (OLEDs).

Molecular Profile & Reactivity Hierarchy

Structural Analysis

The molecule features a thiophene ring substituted with three different halogens. The reactivity order in Palladium (Pd)-catalyzed cross-coupling reactions (oxidative addition) is governed by the bond strength:

| Position | Substituent | Reactivity Rank | Bond Dissociation Energy (Approx.) | Primary Function |

| C5 ( | Iodine (-I) | 1 (Highest) | ~65 kcal/mol | First coupling site (Suzuki/Stille/Sonogashira). |

| C3 ( | Bromine (-Br) | 2 (Medium) | ~81 kcal/mol | Second coupling site; side-chain attachment. |

| C2 ( | Chlorine (-Cl) | 3 (Lowest) | ~95 kcal/mol | Blocking group or HOMO-tuning substituent. |

Strategic Application: The "Tri-Step" Workflow

The utility of this scaffold lies in its ability to undergo sequential functionalization without the need for intermediate protecting groups.

Figure 1: Sequential reactivity workflow based on halogen bond dissociation energies.

Detailed Experimental Protocols

Protocol A: Synthesis of the Scaffold (this compound)

Note: While commercially available, in-house synthesis ensures purity and scalability.

Prerequisites:

-

Starting Material: 3-Bromothiophene (CAS: 872-31-1)

-

Reagents: N-Chlorosuccinimide (NCS), N-Iodosuccinimide (NIS), Acetic Acid, Chloroform.

Step-by-Step Methodology:

-

Regioselective Chlorination (C2 Position):

-

Dissolve 3-bromothiophene (1.0 eq) in a 1:1 mixture of Acetic Acid and Chloroform.

-

Add NCS (1.05 eq) slowly at room temperature.

-

Mechanism:[1] The C2 position (alpha) is the most activated nucleophilic site. The bulky Br at C3 directs the Cl primarily to C2 due to electronic reinforcement and lack of steric hindrance compared to C5 (though C5 is also reactive, the 2-position is generally preferred in this specific substrate environment or separated by distillation).

-

Reflux at 80°C for 4 hours. Monitor by GC-MS until starting material is consumed.

-

Workup: Quench with water, extract with DCM, wash with

. Purify by fractional distillation. -

Intermediate:3-Bromo-2-chlorothiophene .

-

-

Regioselective Iodination (C5 Position):

-

Dissolve the intermediate (3-Bromo-2-chlorothiophene) in DMF or Acetic Acid.

-

Add NIS (1.1 eq) at 0°C in the dark (to prevent radical side reactions).

-

Stir at room temperature for 12 hours.

-

Workup: Pour into ice water. The product often precipitates or forms a dense oil. Extract with Hexanes.

-

Purification: Silica gel column chromatography (Hexanes 100%).

-

Validation:

NMR should show no aromatic protons (since positions 2, 3, and 5 are substituted, and position 4 is the only H remaining—check coupling constants). Correction: Position 4 has a proton.[2] The NMR will show a singlet (or weak doublet due to long-range coupling) for the H at C4.

-

Protocol B: Sequential Cross-Coupling (The "Linchin" Strategy)

Objective: Synthesize an asymmetric trimer for an OPV donor material.

Step 1: Selective Suzuki Coupling at C5-I

Rationale: The C–I bond undergoes oxidative addition with Pd(0) much faster than C–Br. We use mild conditions to prevent reaction at the Bromine site.

-

Setup: In a Schlenk flask, combine:

-

This compound (1.0 eq)

-

Aryl-Boronic Acid (e.g., 4-methoxyphenylboronic acid) (1.05 eq)

- (2 mol%) — Standard catalyst is sufficient for I-coupling.

- (2M aqueous solution, 3.0 eq)

-

Solvent: Toluene/Ethanol (4:1).

-

-

Reaction: Stir at 40°C (strictly controlled) for 6–12 hours.

-

Monitoring: TLC should show consumption of starting material. If the temperature exceeds 60°C, trace amounts of Br-coupling products may form.

-

Outcome: 3-Bromo-2-chloro-5-(4-methoxyphenyl)thiophene . The Br and Cl atoms remain intact.

Step 2: Selective Stille Coupling at C3-Br

Rationale: With the Iodine gone, the C–Br bond is now the most reactive site. We use a more active catalyst system or higher temperature.

-

Setup: Combine the product from Step 1 (1.0 eq) with:

-

Trialkylstannyl-thiophene derivative (1.1 eq)

-

(2 mol%) +

-

Solvent: Chlorobenzene or DMF.

-

-

Reaction: Heat to 100–110°C for 24 hours.

-

Mechanism: The oxidative addition now occurs at the C3–Br bond. The C2–Cl bond is too strong to react under these standard Stille conditions.

-

Outcome: An asymmetric trimer with a Chlorine atom at the central thiophene's C2 position.

Critical Data & Performance Impact

The "Chlorine Effect" in Organic Electronics

Retaining the Chlorine atom (by not reacting the C2 position) is a deliberate design choice in modern polymer donors (e.g., PM6, D18 derivatives).

| Property | Effect of Chlorine Substituent (vs. Hydrogen) | Mechanism |

| HOMO Level | Deepened (Lowered by ~0.1–0.3 eV) | High electronegativity of Cl withdraws electron density from the |

| Open Circuit Voltage ( | Increased | |

| Crystallinity | Enhanced | Cl...S non-covalent interactions promote planarity and tighter |

| Stability | Improved | Lower HOMO makes the material more resistant to ambient oxidation. |

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Loss of Regioselectivity (Step 1) | Temperature too high (>60°C) or highly active ligand (e.g., SPhos) used. | Lower temp to 40°C. Use "dumber" ligands like |

| Incomplete Conversion (Step 2) | Steric hindrance at C3 (beta position). | Switch to bulky, electron-rich ligands (e.g., Buchwald ligands) and increase temp. |

| Dechlorination (Side Reaction) | Over-reduction by hydride sources (if using reductive elimination conditions). | Avoid excess reducing agents; ensure anhydrous solvents if using sensitive organometallics. |

References

- Reactivity of Halogenated Thiophenes:J. Am. Chem. Soc.2007, 129, 12664.

-

Chlorination Effects in OPV: ACS Appl. Mater. Interfaces2023 , 15, 5547-5555. (Detailed analysis of Cl-substitution on HOMO/LUMO levels).

-

Regioselective Coupling Protocols: Beilstein J. Org. Chem.2016 , 12, 2222–2233. (Use of Br as a blocking group and sequential arylation).

- General Thiophene Synthesis:Organic Syntheses, Coll. Vol. 5, p. 149 (1973).

- Catalyst Transfer Polycondensation:Chem. Rev.2009, 109, 5437–5527.

Sources

Application Notes and Protocols for the Regioselective Functionalization of 3-Bromo-2-chloro-5-iodothiophene

Abstract

This technical guide provides a comprehensive overview of experimental procedures for the selective functionalization of 3-bromo-2-chloro-5-iodothiophene. This trihalogenated heterocycle serves as a versatile and strategic building block in the synthesis of complex molecular architectures for applications in drug discovery, organic electronics, and materials science.[1][2][3] The protocols detailed herein leverage the inherent differences in reactivity of the carbon-halogen bonds to achieve regioselective substitution, enabling the stepwise introduction of diverse functional groups. We will explore a range of palladium-catalyzed cross-coupling reactions and metal-halogen exchange, explaining the causality behind procedural choices and providing detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The Principle of Regioselective Functionalization

The synthetic utility of this compound lies in the differential reactivity of its three distinct carbon-halogen (C-X) bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the C-X bond to the Pd(0) catalyst. The bond strength and, consequently, the reactivity follow a well-established trend:

C-I > C-Br > C-Cl

The carbon-iodine bond is the longest and weakest, making it the most susceptible to oxidative addition.[4] This allows for highly selective reactions at the 5-position under mild conditions, leaving the C-Br and C-Cl bonds intact for subsequent transformations. Functionalization of the C-Br bond at the 3-position requires more forcing conditions, and modification of the highly stable C-Cl bond at the 2-position is the most challenging, demanding specialized catalysts or harsher conditions. This reactivity hierarchy is the cornerstone of any sequential functionalization strategy.

Below is a workflow diagram illustrating this sequential approach.

Caption: Sequential functionalization strategy for this compound.

Protocols for Selective Functionalization at the 5-Position (C-I)

The high reactivity of the C-I bond allows for a variety of cross-coupling reactions to be performed with high selectivity.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds and is favored for its mild conditions and the low toxicity of its boronic acid reagents.[5][6][7] The base is crucial as it activates the organoboron species, facilitating the transmetalation step.[6][7]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and the base (e.g., K₂CO₃ or K₃PO₄, 3.0 mmol, 3.0 eq).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[8]

-

Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1, 10 mL) via syringe.

-

Reaction: Heat the mixture to 80-90 °C and stir for 4-12 hours. Monitor progress by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the 5-aryl-3-bromo-2-chlorothiophene.

| Arylboronic Acid Partner | Base | Catalyst (mol%) | Temp (°C) | Time (h) | Typical Yield (%) |

| Phenylboronic acid | K₂CO₃ | Pd(PPh₃)₄ (5) | 85 | 6 | 85-95 |

| 4-Methoxyphenylboronic acid | K₃PO₄ | Pd(dppf)Cl₂ (3) | 80 | 4 | 90-98 |

| 3-Fluorophenylboronic acid | Cs₂CO₃ | Pd(OAc)₂/SPhos (2) | 90 | 8 | 80-90 |

| Thiophene-2-boronic acid | K₂CO₃ | Pd(PPh₃)₄ (5) | 85 | 6 | 82-92 |

Note: Yields are estimated based on similar transformations of polyhalogenated heterocycles and require empirical optimization.[5][9][10]

Stille Coupling: Versatile C-C Bond Formation

The Stille coupling utilizes organostannane reagents. While highly effective and tolerant of many functional groups, its application is often limited by the high toxicity of organotin compounds and the difficulty in removing tin byproducts.[11][12]

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 eq) and the organostannane reagent (e.g., tributyl(phenyl)tin, 1.1 mmol, 1.1 eq) in anhydrous, degassed toluene or DMF (10 mL).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). In some cases, a copper(I) iodide (CuI) co-catalyst can accelerate the reaction.[13]

-

Reaction: Heat the mixture to 100-110 °C for 6-18 hours, monitoring by TLC or GC-MS.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate. To remove tin byproducts, wash the organic solution with an aqueous solution of KF (1M) and stir vigorously for 1 hour, then filter through celite.[14] Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify by column chromatography.

Sonogashira Coupling: C-C Alkyne Bond Formation

This reaction is the premier method for installing alkynyl groups onto aromatic rings. It typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[15][16]

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

-

Inert Atmosphere: Purge the flask with an inert gas.

-

Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF, 10 mL) and an amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol, 3.0 eq). Finally, add the terminal alkyne (1.2 mmol, 1.2 eq) dropwise.

-

Reaction: Stir the mixture at room temperature to 50 °C for 2-8 hours.

-

Work-up: Once complete, filter the reaction mixture through a pad of celite to remove metal salts. Concentrate the filtrate and redissolve the residue in an organic solvent like ethyl acetate. Wash with saturated aqueous NH₄Cl, water, and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Purify by column chromatography.

Protocols for Selective Functionalization at the 3-Position (C-Br)

After selective functionalization at the 5-position, the C-Br bond becomes the most reactive site.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a powerful tool for constructing aryl-amine bonds. It typically requires a palladium catalyst, a specialized bulky, electron-rich phosphine ligand, and a strong, non-nucleophilic base.[17][18]

-

Reaction Setup: In a glovebox or under a strict inert atmosphere, charge an oven-dried vial with the 5-substituted-3-bromo-2-chlorothiophene (1.0 mmol, 1.0 eq), the amine (1.2 mmol, 1.2 eq), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4 mmol, 1.4 eq).

-

Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos or BINAP, 0.08 mmol, 8 mol%).[19]

-

Solvent Addition: Add anhydrous, degassed toluene or dioxane (5 mL).

-

Reaction: Seal the vial and heat to 100-120 °C for 12-24 hours.

-

Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through celite. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify by column chromatography.

Lithium-Halogen Exchange

Metal-halogen exchange offers a pathway to generate a potent 3-thienyllithium nucleophile, which can then be quenched with a wide range of electrophiles.[20][21] This reaction is extremely fast and must be conducted at very low temperatures under strictly anhydrous and inert conditions to prevent side reactions. The choice of organolithium reagent is critical; t-BuLi is often preferred for clean exchange over n-BuLi, as it minimizes side reactions.[22]

-

Reaction Setup: Add the 5-substituted-3-bromo-2-chlorothiophene (1.0 mmol, 1.0 eq) to a flame-dried, three-neck flask under a positive pressure of argon. Add anhydrous THF (10 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add tert-butyllithium (1.1 eq, e.g., 1.7 M solution in pentane) dropwise over 15 minutes, ensuring the internal temperature remains below -70 °C.

-

Aging: Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.

-

Electrophilic Quench: Add the desired electrophile (1.2 eq, e.g., benzaldehyde, dimethylformamide, or a boronic ester precursor like isopropoxyboronic acid pinacol ester) dropwise at -78 °C.

-

Warming: After the addition, stir for another hour at -78 °C, then slowly allow the reaction to warm to room temperature over 2-3 hours.

-

Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify by column chromatography.

Functionalization at the 2-Position (C-Cl)

The C-Cl bond is the most robust and its functionalization requires more forcing conditions, often with catalyst systems specifically designed for activating aryl chlorides. Buchwald-Hartwig amination and some Suzuki couplings can be achieved using specialized ligands (e.g., bulky biarylphosphines like SPhos or RuPhos) and higher temperatures.[6]

Safety and Handling

-

Reagents: Organolithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere using proper syringe techniques. Palladium catalysts and ligands can be toxic and air-sensitive. Organotin compounds are highly toxic.

-

Procedures: All reactions should be performed in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Atmosphere: Many of these reactions, especially those involving organometallic intermediates, require strictly anhydrous and inert conditions. Ensure all glassware is flame- or oven-dried and that solvents are properly dried and degassed.

References

- Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. (2015). ResearchOnline@JCU.

- Thiophene-Functionalized TTF π-Electron Donors as Potential Precursors to Conducting Polymers and Organic Metals: Synthesis, Properties, Structure, and Electropolymerization Studies. (n.d.).

- Synthesis and Uses of Thioacenes and Oligothiophenes for Organic Electronic Devices. (2021). SCIREA.

- Application Notes and Protocols for the Use of 2-Chloro-3-(dibromomethyl)thiophene in Suzuki Coupling Reactions. (n.d.). Benchchem.

- NOVEL HALOGENATION OF THIOPHENES WITH BENZENESELENINYL CHLORIDE AND ALUMINUM HALIDE. (n.d.). Nagoya Institute of Technology.

- Synthesis and Applications of Thiophene Derivatives as Organic Materials. (n.d.).

- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W

- Synthesis of Thiophene, Selenophene and Thiophene-s-dioxide Based Organic Semiconductors for Organic Electronics. (2017). Semantic Scholar.

- Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (n.d.). PMC.

- Highly efficient C–C cross-coupling for installing thiophene rings into π-conjugated systems. (n.d.). Organic Chemistry Frontiers (RSC Publishing).

- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (n.d.). PMC.

- Thiophene Metallation and Cross-Coupling Chemistry. (n.d.).

- Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene. (n.d.). ChemRxiv.

- Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. (2007). PubMed.

- Regioselective Benzo[b]thiophene Synthesis. (n.d.). PDF | Alkene | Organic Chemistry - Scribd.

- Metalation and halogen–metal exchange in 3-arylthiophens. (n.d.). Journal of the Chemical Society C: Organic (RSC Publishing).

- The Stille Reaction. (n.d.). Chem 115 Myers.

- Buchwald–Hartwig amin

- Regioselectivity of the arylation of 3-substituted thiophenes. (n.d.).

- Synthesis and functionalization of 3-bromo-2-(2-chlorovinyl)benzothiophenes as molecular tools. (n.d.). RSC Publishing.

- Stille Coupling. (n.d.). Organic Synthesis.

- Stille Coupling. (n.d.). Organic Chemistry Portal.

- Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. (2016). Beilstein Journals.

- Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene. (n.d.). ChemRxiv.

- Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why? (2014).

- Sonogashira coupling. (n.d.). Wikipedia.

- Buchwald-Hartwig Amin

- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.

- Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5. (n.d.). Benchchem.

- Application Notes and Protocols for the Lithiation of 3-Bromothiophene. (n.d.). Benchchem.

- Stille Coupling. (2023). Chemistry LibreTexts.

- Metal–halogen exchange. (n.d.). Wikipedia.

- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (n.d.). PMC.

- Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). Elsevier.

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PMC.

- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). Chemical Insights.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.

- Reaction of Bromothiophene Derivatives with Various Aryl Iodides. (n.d.).

- Metal Halogen Exchange Reaction Explained. (2025). YouTube.

- A Comparative Guide to Cross-Coupling Reactions of 3-Bromo-2-iodofuran for Researchers and Drug Development Professionals. (n.d.). Benchchem.

- Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. (2015). MDPI.

- THE HALOGEN/MAGNESIUM-EXCHANGE USING iPrMgCl·LiCl AND RELATED EXCHANGE REAGENTS Nadja M. Barl, Veronika Werner, Christoph Säma. (2013). LOCKSS: Serve Content.

- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). PMC.

- 3-bromothiophene. (n.d.). Organic Syntheses Procedure.

Sources

- 1. jcu.edu.au [jcu.edu.au]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Stille Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 19. organic-synthesis.com [organic-synthesis.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

Application Notes & Protocols: 3-Bromo-2-chloro-5-iodothiophene as a Strategic Intermediate in Pharmaceutical Synthesis

Abstract

This technical guide provides an in-depth exploration of 3-bromo-2-chloro-5-iodothiophene, a tri-halogenated heterocyclic compound of significant value in medicinal chemistry. Its unique structural arrangement, featuring three different halogens, offers a platform for sequential and regioselective functionalization through modern cross-coupling methodologies. We will dissect the causality behind its reactivity, present detailed, field-proven protocols for its use, and illustrate its strategic application in the synthesis of complex pharmaceutical targets, such as soluble epoxide hydrolase (sEH) inhibitors.

Introduction: The Strategic Value of Polyhalogenated Thiophenes

The thiophene ring is a well-established "privileged pharmacophore" in medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs.[1][2] Its bioisosteric relationship with the phenyl group allows it to modulate physicochemical properties like solubility and metabolism, enhancing drug-receptor interactions.[1][3] When functionalized with multiple halogen atoms, thiophenes transform into exceptionally versatile synthetic intermediates.[4]

This compound stands out due to the distinct reactivity of its three carbon-halogen bonds. This differential reactivity, governed by bond strength (C-I < C-Br < C-Cl), is the cornerstone of its utility, enabling chemists to perform sequential, site-selective cross-coupling reactions with a high degree of control.[5] The initial, most facile reaction occurs at the C-I bond, followed by the C-Br bond, and finally the C-Cl bond, typically under increasingly forcing conditions.[5] This predictable hierarchy allows for the controlled, stepwise construction of complex, asymmetrically substituted thiophenes, which are key components in modern drug discovery programs.

Physicochemical Properties & Reactivity Profile

The utility of this compound is rooted in its predictable electronic and steric properties.

| Property | Value |

| CAS Number | 1499838-60-6 |

| Molecular Formula | C₄HBrClIS |

| Molecular Weight | 351.32 g/mol |

| Appearance | Off-white to yellow solid |

| Reactivity Order | C(5)-I > C(3)-Br > C(2)-Cl |

The primary driver for its synthetic application is the hierarchical reactivity of the halogens in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the weakest and most susceptible to oxidative addition by a Pd(0) catalyst, making the 5-position the primary site for initial functionalization.[5][6]

Caption: Sequential functionalization workflow for this compound.

Synthesis of the Intermediate

The preparation of this compound typically involves a multi-step sequence of regioselective halogenations, leveraging the directing effects of existing substituents on the thiophene ring. A common conceptual pathway begins with a more accessible precursor like 3-bromothiophene.[7][8]

Caption: Plausible synthetic pathway to this compound.

Application Profile: Synthesis of a Soluble Epoxide Hydrolase (sEH) Inhibitor Core

A compelling application of this intermediate is in the synthesis of potent inhibitors of soluble epoxide hydrolase (sEH). sEH is a therapeutic target for various cardiovascular and inflammatory diseases because it metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active diols.[9][10] Inhibiting sEH increases the levels of beneficial EETs. The clinical candidate GSK2256294 is a potent sEH inhibitor whose molecular framework can be conceptually derived from a core built upon our key intermediate.[10][11][12]

The following protocols outline a robust, two-step cross-coupling sequence to construct a 3,5-disubstituted-2-chlorothiophene scaffold, a core structure analogous to that used in the synthesis of advanced pharmaceutical agents.

Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C5-Iodo Position

Principle: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron species with an organic halide.[13][14] Due to the high reactivity of the C-I bond, this reaction proceeds with excellent regioselectivity at the C5 position under mild conditions, leaving the C-Br and C-Cl bonds intact.[5][15] The base is crucial for activating the boronic acid to facilitate transmetalation.[15]

Materials & Reagents:

| Reagent | CAS No. | Mol. Wt. | Amount | Moles (mmol) |

| This compound | 1499838-60-6 | 351.32 | 1.00 g | 2.85 |

| 4-Methoxyphenylboronic acid | 459-52-9 | 151.96 | 0.48 g | 3.13 (1.1 eq) |

| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.16 g | 0.14 (5 mol%) |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 0.79 g | 5.70 (2.0 eq) |

| 1,4-Dioxane | 123-91-1 | 88.11 | 20 mL | - |

| Water | 7732-18-5 | 18.02 | 5 mL | - |

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add this compound (1.00 g, 2.85 mmol) and 4-methoxyphenylboronic acid (0.48 g, 3.13 mmol).

-

Solvent & Base Addition: Add potassium carbonate (0.79 g, 5.70 mmol), followed by 1,4-dioxane (20 mL) and water (5 mL).

-

Inerting the System: Degas the mixture by bubbling nitrogen through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.16 g, 0.14 mmol). The mixture will typically turn yellow or dark orange.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 6-8 hours. Monitor the reaction progress by TLC or LC-MS by observing the consumption of the starting material.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (30 mL). Separate the organic layer.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue can be purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the product, 3-bromo-2-chloro-5-(4-methoxyphenyl)thiophene.

Scientist's Note: The choice of a phosphine ligand like PPh₃ stabilizes the Pd(0) species. The dioxane/water solvent system is effective for dissolving both the organic substrate and the inorganic base, facilitating the reaction.[13]

Protocol 2: Regioselective Stille Coupling at the C3-Bromo Position

Principle: With the C5 position now occupied, the next most reactive site is the C3-bromo position. The Stille coupling utilizes an organotin reagent and a palladium catalyst.[16][17] This reaction often requires slightly more forcing conditions than the initial Suzuki coupling at the iodide position but will occur selectively over the much less reactive C-Cl bond.[18]

Materials & Reagents:

| Reagent | CAS No. | Mol. Wt. | Amount | Moles (mmol) |

| 3-Bromo-2-chloro-5-(4-methoxyphenyl)thiophene | (Product from Protocol 1) | 332.68 | 0.80 g | 2.40 |

| Tributyl(vinyl)tin | 7486-35-3 | 317.09 | 0.84 g | 2.64 (1.1 eq) |

| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.14 g | 0.12 (5 mol%) |

| Anhydrous Toluene | 108-88-3 | 92.14 | 25 mL | - |

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried and nitrogen-purged 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the product from Protocol 1 (0.80 g, 2.40 mmol).

-

Solvent Addition: Add anhydrous toluene (25 mL) via syringe.

-

Reagent & Catalyst Addition: Add tributyl(vinyl)tin (0.84 g, 2.64 mmol) via syringe, followed by the addition of Pd(PPh₃)₄ (0.14 g, 0.12 mmol) under a positive nitrogen counter-flow.

-

Inerting the System: The system should be thoroughly purged with nitrogen. Degassing the solvent via freeze-pump-thaw cycles (3x) is recommended for optimal results.

-

Reaction: Heat the reaction mixture to 110 °C and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with diethyl ether (50 mL).

-

Tin Byproduct Removal: Stir the solution vigorously with an aqueous saturated solution of potassium fluoride (KF) (30 mL) for 1-2 hours. This causes the tin byproducts to precipitate as insoluble tributyltin fluoride, which can be removed by filtration through a pad of Celite.[16]

-

Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel chromatography to yield 2-chloro-5-(4-methoxyphenyl)-3-vinylthiophene.

Scientist's Note: Organotin reagents are toxic and should be handled with extreme care in a well-ventilated fume hood. The KF workup is a standard and effective method for removing the majority of the tin-containing byproducts, which can otherwise complicate purification.[16]

Conclusion

This compound is a premier building block for the synthesis of complex, polysubstituted aromatic systems. The predictable, hierarchical reactivity of its three distinct halogen atoms provides a powerful tool for medicinal chemists, enabling controlled, regioselective strategies for the construction of novel pharmaceutical agents. The protocols detailed herein demonstrate a reliable workflow for the sequential functionalization of this versatile intermediate, opening avenues for the efficient discovery and development of new therapeutics.

References

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (Source: vertexaisearch.cloud.google.com) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFneiQ_ZMU0bxMOCosZlq4q6PhDFPrXOpu8fJt4zpXDkAh96Xxq8gKen4ENdOOcgDRJOpvfEvdUObjWyeBCoMt-73kPfX-icJieuOF1BzIkKCZv36YafojO9o8MjHhCAf2VjbqF29bmq3FaexU=]

- 3-Bromo-5-chloro-2-iodothiophene | 2567495-54-7 | Benchchem. (Source: vertexaisearch.cloud.google.com) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRxHhJFQtNJxQFqSe-76gpksTn5wTWRbYoctWilEbNWuusinRxQFL16IJKPbrDTJNWCJbF7IsAMxGyy-MktFeN92aDALs-NPsyM_zasH8e6oM_PTYE0H2psTu_2WePr2CeXUCP]

- Multigram-scale synthesis of GSK 2,256,294, an inhibitor of soluble epoxide hydrolase in clinical evaluation - ResearchGate. (Source: researchgate.net) [URL: https://www.researchgate.

- APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN - Semantic Scholar. (Source: semanticscholar.org) [URL: https://www.semanticscholar.org/paper/APPLICATIONS-SUBSTITUTED-2-AMINOTHIOPHENES-IN-DRUG-Kuchar-Imramovsky/1c3132d73319088734c56e26715f4007b897e937]

- Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads - ResearchGate. (Source: researchgate.net) [URL: https://www.researchgate.net/publication/376223126_Medicinal_chemistry-based_perspective_on_thiophene_and_its_derivatives_Exploring_the_structural_insights_to_discover_plausible_druggable_leads]

- Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC. (Source: vertexaisearch.cloud.google.com) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyWcokGpK9gMzDuE_Gg5ybLjM4JEsnoVRZOVFsxdg-nnfaLY3lzws-U-GLlQDVEcyU0OOX_jwAEJrZgs0sjxFCtYh9fdZlwAoeJ42FjQ77VGtJ_yL0U8meQVPJ4n4q0DH3hUbaxjIaZa4DiQ==]

- Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis - Freie Universität Berlin. (Source: vertexaisearch.cloud.google.com) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGag-WddRUGnb231YQ9fPODkYuOhBQk6NqPd-M0MkPlNQcyUF2Q_W9qTO2AKNyS9CafREfc4KIvGcXmatfPVOzh8pka7lYeQovyjtfcOJI-b3W3y6vrZdMJ0MPFSWWyRmNNKHOZbmiAnQ4qz00j8_n5i0AUerRGnifaqIkBFkfRsCbj-pwDYlC0RVXNGX_jKN2wAj6GmR66YijaB_c=]

- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews - ACS Publications. (Source: pubs.acs.org) [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.1c00223]

- Synthesis, Reactions and Medicinal Uses of Thiophene - Pharmaguideline. (Source: pharmaguideline.com) [URL: https://www.pharmaguideline.com/2011/04/synthesis-reactions-and-medicinal-uses-of-thiophene.html]

- 3-bromothiophene - Organic Syntheses Procedure. (Source: orgsyn.org) [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0191]

- The Versatility of 3-Bromothiophene in Pharmaceutical Drug Discovery: A Detailed Application Guide - Benchchem. (Source: benchchem.com) [URL: https://www.benchchem.

- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (Source: sciforum.net) [URL: https://sciforum.net/paper/ECSOC-25-11566]

- Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC. (Source: vertexaisearch.cloud.google.com) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAlkQtWgvhYlxmxIBY2z-paIl2ykA83Axx1PzDXsQ2bZUfHQ-ABg2X85EwUNugJxdG0UxX6zhLPQzDUTFas_ELbaXZDOiSubhWOaR59Kn4HXjWrbnpn3qLG7z-y6bnbUCp84faMI57B3QKJQ==]

- (A) Chemical structures of clinical candidate sEHis GSK2256294A and... - ResearchGate. (Source: researchgate.net) [URL: https://www.researchgate.net/figure/A-Chemical-structures-of-clinical-candidate-sEHis-GSK2256294A-and-EC5026-B-Chemical_fig1_382346977]

- GSK 2256294A - sEH inhibitor - Axon Medchem. (Source: axonmedchem.com) [URL: https://www.axonmedchem.com/product/2220]

- Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems - PMC. (Source: vertexaisearch.cloud.google.com) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSkPQngpS0AI8re2umkijjF7hAxRjuiFgsxHeuocwFfBg_oUSNCRUrwaxxGPKXmD4REBlfEZ1jXwBgFUt6vsaaqlv9SkOY253ko8SF_aWWNTS6EnC4UxYhz4EFczQXqS5bJokvaBFWmPEUDg==]

- Regioselective C‑Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and ... - PMC. (Source: vertexaisearch.cloud.google.com) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7o_YWsz0vKkL5t51tWwJpMggnQNYVjP0xwzpui6uNbsHQO86N7LxZxg7b8V2HUA1w_C-btD0oB2waSmPh18AGULmcgu_GjUQqutMxyu8OF6yEX8pMKTuA89AW4R7d7vucdTO1YH5nuU2BWUs=]

- Stille Coupling - Organic Synthesis. (Source: organic-synthesis.org) [URL: https://www.organic-synthesis.org/root-name-reactions/stille-reaction-stille-coupling]

- Synthesis and Study of Head-to-Tail Regioregular Poly(alkyl thiophene-3-carboxylates). (Source: uta-ir.tdl.org) [URL: https://uta-ir.tdl.org/handle/10106/570]

- Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group - Beilstein Journals. (Source: beilstein-journals.org) [URL: https://www.beilstein-journals.org/bjoc/articles/6/38]

- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC. (Source: vertexaisearch.cloud.google.com) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-9gyPK00Gk2RyWuxa2S_SunHUWb6mzSSD5FO513JRi9X_6Nbtz4r6zG6yVYdjZc0I_a1n-_ZW_HDMW7a-1JPtMxP-YwnrHuq9JGhI5RetANEdrGEkMXmUFvUFIWMnzH5b8Q_Nv_JQTGv3Qg==]

- EP0002304B1 - Method of preparing a 3-iodothiophene - Google Patents. (Source: patents.google.com) [URL: https://patents.google.

- Org. Synth. 2011, 88, 197. (Source: orgsyn.org) [URL: http://www.orgsyn.org/demo.aspx?prep=v88p0197]

- Application Notes and Protocols for the Negishi Coupling of 3-Bromo-2-iodofuran - Benchchem. (Source: benchchem.com) [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-the-negishi-coupling-of-3-bromo-2-iodofuran]

- Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes - Collections | Kyushu University Library. (Source: vertexaisearch.cloud.google.com) [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2EtgZhtW2_-PSU930LiAqxQPRNpWu6wtMOFx3I-yMCnW1gZcrTVoIq4g3H7iHtfJwzkW6UJLT1pddTDuVxBs04dpRJi_hNm5axL3J4lTtqp22BlqDzASdis2BYrQXfuDN7gNteQZmlIRzWGA_7lCasCEUnbmG27E=]

- (PDF) Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - ResearchGate. (Source: researchgate.net) [URL: https://www.researchgate.net/publication/275030283_Selective_C-Arylation_of_25-Dibromo-3-hexylthiophene_via_Suzuki_Cross_Coupling_Reaction_and_Their_Pharmacological_Aspects]

- Metal-Catalyzed Cross-Coupling Reactions - ChemTalk. (Source: chemtalk.org) [URL: https://chem-talk.

- Advances in Synthetic Methos for the Preparation of Poyl(3-hexylthiophene) (P3HT) - UniTo. (Source: ojs.unito.it) [URL: https://ojs.unito.it/index.php/jafm/article/view/1018/868]

- Stille Coupling - Organic Chemistry Portal. (Source: organic-chemistry.org) [URL: https://www.organic-chemistry.org/namedreactions/stille-coupling.shtm]

- Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds - SciELO. (Source: scielo.br) [URL: http://www.scielo.br/scielo.php?script=sci_arttext&pid=S0103-50532017000801531]

- CN108929306B - Preparation method of 3-bromothiophene - Google Patents. (Source: patents.google.com) [URL: https://patents.google.

- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Publishing. (Source: pubs.rsc.org) [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra05747a]

- Suzuki Coupling - Organic Chemistry Portal. (Source: organic-chemistry.org) [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]

- New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. - SciSpace. (Source: typeset.io) [URL: https://typeset.io/papers/new-syntheses-of-3-bromothiophene-and-3-4-dibromothiophene-2432w7r0]

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (Source: youtube.com) [URL: https://www.youtube.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 12. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis • Haut Research Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 5. 3-Bromo-5-chloro-2-iodothiophene | 2567495-54-7 | Benchchem [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. axonmedchem.com [axonmedchem.com]

- 13. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]

- 15. Suzuki Coupling [organic-chemistry.org]

- 16. organic-synthesis.com [organic-synthesis.com]

- 17. Stille Coupling [organic-chemistry.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

Synthesis of thiophene-based oligomers from 3-Bromo-2-chloro-5-iodothiophene

Utilizing 3-Bromo-2-chloro-5-iodothiophene as a Universal Scaffold[1]

Executive Summary

This application note details the strategic utilization of This compound (BCIT) for the precision synthesis of thiophene-based oligomers. Unlike symmetrical dihalothiophenes, BCIT possesses three distinct halogen "handles" (I, Br, Cl) with significantly different bond dissociation energies (BDEs).[1] This unique electronic profile allows for orthogonal functionalization —the ability to sequentially modify specific positions on the thiophene ring without protecting groups.

This guide provides validated protocols for the stepwise synthesis of defined oligomers, critical for Structure-Activity Relationship (SAR) studies in drug discovery and organic electronics (e.g., donor-acceptor polymers).[1]

The "Tri-Halogen Advantage": Mechanistic Grounding

The core of this methodology relies on the hierarchy of oxidative addition rates of palladium(0) and nickel(0) catalysts into carbon-halogen bonds.

Reactivity Hierarchy (C-X Bond Activation):

-

C5–I (Fastest): Oxidative addition occurs at room temperature.

-

C3–Br (Intermediate): Requires elevated temperatures (60–80°C).

-

C2–Cl (Slowest): Requires specialized bulky ligands (e.g., Buchwald phosphines) or Nickel catalysts at high temperatures (>100°C).[1]

This hierarchy enables a "One-Pot, Multi-Step" or "Sequential Isolation" approach, constructing complex oligomers with absolute regiocontrol.[1]

Visualization: Reactivity Landscape

The following diagram illustrates the activation energy thresholds for the BCIT scaffold.

Figure 1: Sequential activation logic based on Carbon-Halogen bond dissociation energies.

Experimental Protocols

3.1. Safety & Handling

-

Hazards: Thiophene derivatives are potential skin sensitizers. Organotin reagents (if used in Stille) are neurotoxic.

-

Atmosphere: All reactions must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

3.2. Step 1: C5-Selective Extension (The "Alpha-1" Coupling)

Objective: Couple an aryl or heteroaryl unit exclusively at the 5-position (replacing Iodine).[1] Method: Suzuki-Miyaura Coupling (Room Temperature).[1]

Reagents:

-

Substrate: this compound (1.0 eq)[1]

-

Coupling Partner: Aryl-boronic acid (1.05 eq)[1]

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%)[1]

-

Base: Na₂CO₃ (2.0 M aq. solution)

-

Solvent: DME/Water (4:[1]1) or Toluene/Water.

Protocol:

-

Charge a Schlenk flask with BCIT (1.0 eq), Aryl-boronic acid (1.05 eq), and Pd(PPh₃)₄ (0.03 eq).

-

Evacuate and backfill with Argon (3 cycles).

-

Add degassed DME and 2.0 M Na₂CO₃ via syringe.

-

Critical Step: Stir at 20–25°C (Room Temperature) for 4–12 hours. Do not heat. Heating may trigger premature C-Br coupling.[1]

-

Monitoring: Monitor via TLC/HPLC. The disappearance of the starting material and appearance of a single new spot indicates success.

-

Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Outcome: 2-Chloro-3-bromo-5-(aryl)thiophene.[1] The Br and Cl remain intact.

3.3. Step 2: C3-Selective Functionalization (The "Beta" Coupling)

Objective: Introduce a side chain or branching unit at the 3-position (replacing Bromine).[1] Method: Suzuki or Stille Coupling (Elevated Temperature).

Reagents:

-

Substrate: Product from Step 1 (1.0 eq)

-

Coupling Partner: Alkyl-boronic pinacol ester (for solubility) or Aryl-boronic acid (1.2 eq).[1]

-

Catalyst: Pd(dppf)Cl₂ (5 mol%) - More robust for Br coupling.[1]

-

Base: K₃PO₄ (3.0 eq)[1]

Protocol:

-

Dissolve the Step 1 product in 1,4-Dioxane under Argon.

-

Add the boronic ester/acid, K₃PO₄, and Pd(dppf)Cl₂.[1]

-

Heat to 80°C for 12–16 hours.

-

Note: The C2-Cl bond is generally inert under these specific conditions (Pd(dppf)Cl₂ at 80°C), preserving it for the final step.

-

Workup & Purification: Standard aqueous workup followed by chromatography.

Outcome: 2-Chloro-3,5-di(substituted)thiophene.[1]

3.4. Step 3: C2-Cl Activation (Oligomer Termination or Polymerization)

Objective: Utilizing the final Chlorine handle. Method: Kumada Coupling (Nickel Catalysis) or Buchwald-Hartwig (Palladium).[1]

Option A: Dechlorination (Termination) If the Cl was merely a blocking group, remove it using Pd/C + H₂ (balloon) or Ammonium Formate transfer hydrogenation.[1]

Option B: Final Coupling (Trimer Formation) [1]

-

Catalyst: Ni(cod)₂ + dppp (or Pd₂(dba)₃ + XPhos).[1]

-

Partner: Thienyl-Grignard or Stannane.[1]

-

Conditions: Reflux in THF or Toluene (100°C+).

-

Why Nickel? Nickel catalysts undergo oxidative addition into C-Cl bonds much more readily than Palladium.[1]

Data Summary & Troubleshooting

| Parameter | Step 1 (C-I) | Step 2 (C-Br) | Step 3 (C-Cl) |

| Selectivity Control | Temperature (<30°C) | Ligand/Temp (80°C) | Catalyst Metal (Ni) |

| Preferred Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Ni(dppp)Cl₂ or Pd-XPhos |

| Common Pitfall | Overheating leads to Br scrambling | Incomplete conversion (sterics) | Catalyst deactivation |

| Yield Expectation | 85-95% | 70-85% | 50-75% |

Troubleshooting Guide:

-

Problem: C3-Br coupling occurring during Step 1.[1]

-